molecular formula C18H14ClF3N4 B12714529 2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- CAS No. 710334-99-9

2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)-

Cat. No.: B12714529
CAS No.: 710334-99-9
M. Wt: 378.8 g/mol
InChI Key: VHGZTJJXZVYRMV-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- typically involves the fusion of 2-amino-4,6-dichloropyrimidine with substituted amines. The reaction is carried out in the presence of triethylamine without using any solvent or catalyst, at temperatures ranging from 80°C to 90°C . The reaction is monitored by thin-layer chromatography (TLC) using a solvent system of hexane and ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.

    Substitution reactions: These include both electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Triethylamine: Used as a base in nucleophilic substitution reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted pyrimidine derivatives .

Scientific Research Applications

2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the pathological effects associated with increased enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-Pyrimidinediamine, 6-(5-chloro-2-methylphenyl)-N4-(4-(trifluoromethyl)phenyl)- apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. The presence of the trifluoromethyl and chloro groups enhances its binding affinity and specificity towards certain molecular targets.

Properties

CAS No.

710334-99-9

Molecular Formula

C18H14ClF3N4

Molecular Weight

378.8 g/mol

IUPAC Name

6-(5-chloro-2-methylphenyl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C18H14ClF3N4/c1-10-2-5-12(19)8-14(10)15-9-16(26-17(23)25-15)24-13-6-3-11(4-7-13)18(20,21)22/h2-9H,1H3,(H3,23,24,25,26)

InChI Key

VHGZTJJXZVYRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC(=NC(=N2)N)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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